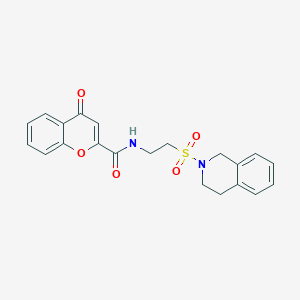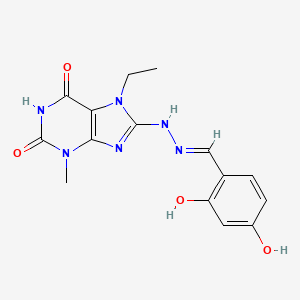
(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of purine derivatives, including compounds similar to the one , typically involves the modification of the purine nucleus with various substituents to achieve desired properties. A relevant example includes the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors from 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, where substituents at the N-1 and N-7 positions significantly impact the compounds' inhibitory activities (Didunyemi et al., 2015). While this does not directly describe the synthesis of the exact compound , it highlights the synthetic versatility of purine derivatives and the potential methodologies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of purine derivatives plays a crucial role in their chemical behavior and potential applications. Studies on similar compounds, such as the crystal structures of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole, provide insights into the impact of structural modifications on the properties of purine derivatives (J. Wouters, B. Norberg, & S. Guccione, 2002). Such studies are essential for understanding the intricate details of molecular geometry, which influences the compound's reactivity and interactions with biological targets.
Chemical Reactions and Properties
Purine derivatives undergo a variety of chemical reactions, influenced by their substituents. For example, the synthesis and properties of 8-benzyltetrahydropyrazino[2,1-f]purinediones, which share a similar purine core with the compound of interest, demonstrate the compounds' ability to interact with biological targets, such as adenosine receptors and monoamine oxidases (A. Brunschweiger et al., 2014). These interactions are critical for the potential therapeutic applications of purine derivatives.
Physical Properties Analysis
The physical properties of purine derivatives, including solubility, melting points, and crystal structure, are essential for their practical applications. The crystal structure and intermolecular interactions within similar compounds provide valuable information for predicting the behavior of new purine derivatives in different environments (R. Shukla et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, define the applications and synthetic pathways of purine derivatives. For instance, the transformations of certain benzopyran diones under different conditions reveal the versatility and reactivity of the purine scaffold, potentially applicable to the compound (K. V. Shcherbakov et al., 2009).
科学的研究の応用
Synthesis and Derivatives
- The compound and its derivatives have been synthesized and structurally elucidated using spectroscopic methods, such as NMR and MS spectrometry, highlighting their potential in chemical research and pharmaceutical development (Gobouri, 2020).
Biomedical Applications
- Hydrazine functional derivatives, which include the compound , are used in medical practice for various treatments, including depression, infection diseases, hypertension, and diabetes. This indicates the compound's potential use in pharmaceutical research and drug development (Korobko, 2016).
- Research into water-soluble tricyclic xanthine derivatives, which are structurally related to the compound, suggests potential applications in developing multitarget drugs for neurodegenerative diseases (Brunschweiger et al., 2014).
Synthesis Techniques
- Advanced techniques for synthesizing related compounds, such as 8-benzyltetrahydropyrazino[2,1‐f]purinediones, involve methodologies that might be applicable to the synthesis and study of the target compound (Brunschweiger et al., 2014).
- Techniques for creating new fused purine analogues, including variations of the target compound, have been explored, showing the compound's potential in creating novel anticancer agents (Hassan et al., 2017).
Molecular Structure Studies
- Crystallographic and computational studies of related purine derivatives, including caffeine derivatives, have been conducted to understand their molecular structures, which could be relevant to the study of the target compound (Mabied et al., 2014).
Sensor Applications
- A novel hydrazone Schiff's base, structurally related to the target compound, has been synthesized as a dual-mode chromofluorogenic sensor for fluoride ions, indicating potential applications of the compound in environmental monitoring and testing (Yadav et al., 2020).
特性
IUPAC Name |
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c1-3-21-11-12(20(2)15(25)18-13(11)24)17-14(21)19-16-7-8-4-5-9(22)6-10(8)23/h4-7,22-23H,3H2,1-2H3,(H,17,19)(H,18,24,25)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPKGTKFVHUOAD-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

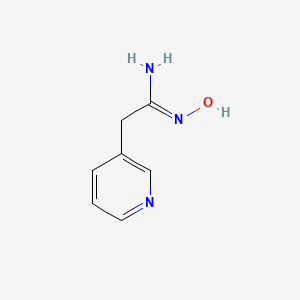



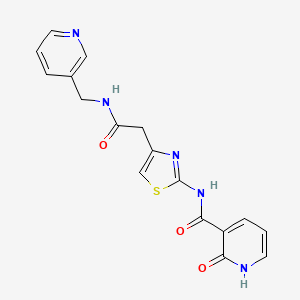
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)
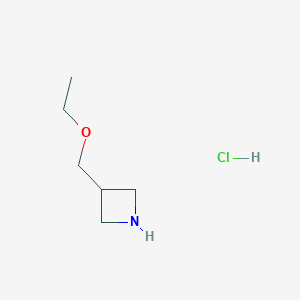

![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B2488928.png)
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
